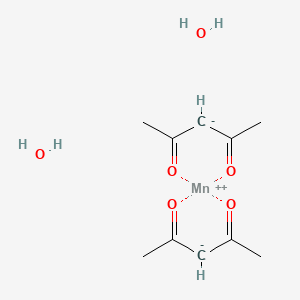

Manganese(2+);pentane-2,4-dione;dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Manganese(2+);pentane-2,4-dione;dihydrate”, also known as Bis(2,4-pentanedionato)manganese(II) Dihydrate, is a compound with the molecular formula C10H18MnO6 . It is a product of Alfa Chemistry Materials and belongs to the group of Magnetic Metal Complexes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] .Chemical Reactions Analysis

While specific reactions involving “this compound” are not detailed in the search results, it’s known that acetylacetone, a component of this compound, is involved in various reactions. For instance, it exists in equilibrium with a tautomer and these tautomers interconvert so rapidly under most conditions that they are treated as a single compound in most applications .科学的研究の応用

Fluorogenic Probe for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Assay

- Application : Researchers have ingeniously employed pentane-2,4-dione as a fluorogenic probe to assess STG levels. Here’s how it works:

Precursor for Acetylacetonate Synthesis

- Application : Pentane-2,4-dione serves as a precursor for the synthesis of acetylacetonate compounds. Acetylacetonate ligands are widely used in coordination chemistry and metal complexes .

Catalyst in Organic Synthesis

- Application : Pentane-2,4-dione can act as a catalyst in various reactions, including the Huisgen-Click reaction to synthesize 1,2,3-triazoles .

Magnetic Metal Complexes

- Application : Researchers explore manganese complexes for their magnetic properties. Bis(2,4-pentanedionato)manganese(II) dihydrate can be part of such complexes, potentially finding applications in materials science and magnetism .

Photovoltaic Materials

- Application : Manganese-based compounds, including pentane-2,4-dione derivatives, have been investigated for use in all-oxide photovoltaics. These materials may contribute to efficient solar energy conversion .

Biomedical Research

- Application : Although not extensively studied, manganese complexes could have potential in tumor diagnosis and therapy. Further research is needed to explore their efficacy in this field .

Safety and Hazards

作用機序

Mode of Action

The mode of action of Bis(2,4-pentanedionato)manganese(II) dihydrate involves complex chemical reactions. For instance, it has been reported that glyoxylate catalyzes the reduction of a similar compound, [Mn(pd)3], to Mn II in aqueous perchlorate media, consuming one mole of pentane-2,4-dione (Hpd) per mole of Mn III reduced . This suggests that Bis(2,4-pentanedionato)manganese(II) dihydrate may undergo similar reactions, but further studies are needed to confirm this.

Biochemical Pathways

The compound’s interaction with glyoxylate suggests it may influence redox reactions and related biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(2,4-pentanedionato)manganese(II) dihydrate. For instance, the compound’s reactions with glyoxylate were observed in aqueous perchlorate media .

特性

IUPAC Name |

manganese(2+);pentane-2,4-dione;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBHSUACSKNGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18MnO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole](/img/structure/B2404951.png)

![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)

![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)

![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)

![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)

![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)